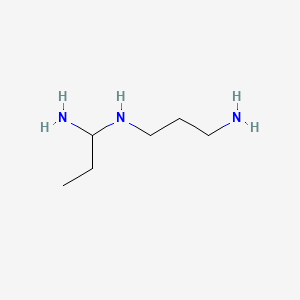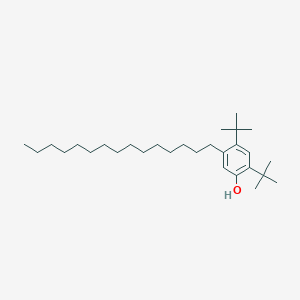
Phenol, 2,4-bis(1,1-dimethylethyl)-5-pentadecyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2,4-bis(1,1-dimethylethyl)-5-pentadecyl- is a phenolic compound known for its significant antifungal and antibacterial properties. It is commonly used in various industrial applications, including as an antioxidant and a stabilizer in polymers. This compound is also found in natural sources and has been studied for its potential use in agriculture and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenol, 2,4-bis(1,1-dimethylethyl)-5-pentadecyl- typically involves the alkylation of phenol with tert-butyl groups. The reaction is carried out under acidic conditions using catalysts such as sulfuric acid or aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with phenol to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of phenol and tert-butyl alcohol into the reactor, along with the catalyst. The reaction mixture is then heated to the required temperature, and the product is separated and purified using distillation and crystallization techniques.
化学反应分析
Types of Reactions
Phenol, 2,4-bis(1,1-dimethylethyl)-5-pentadecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated products.
Substitution: Halogenated or nitrated phenolic compounds.
科学研究应用
Phenol, 2,4-bis(1,1-dimethylethyl)-5-pentadecyl- has a wide range of scientific research applications:
Chemistry: Used as a stabilizer and antioxidant in polymer chemistry.
Biology: Studied for its antifungal and antibacterial properties, making it a potential candidate for biocontrol agents in agriculture.
Medicine: Investigated for its potential use in treating fungal infections and as an antimicrobial agent.
Industry: Used in the production of plastics, rubber, and other materials to enhance their stability and longevity.
作用机制
The mechanism of action of phenol, 2,4-bis(1,1-dimethylethyl)-5-pentadecyl- involves its interaction with cellular components of microorganisms. The compound effectively attaches to the active site of mitochondrial F1F0 adenosine triphosphate synthase enzymes, disrupting the energy production in fungal cells . This leads to the inhibition of fungal growth and eventual cell death. In bacteria, the compound targets specific proteins, blocking their function and leading to bacterial cell death .
相似化合物的比较
Phenol, 2,4-bis(1,1-dimethylethyl)-5-pentadecyl- can be compared with other similar compounds such as:
2,4-Di-tert-butylphenol: Another phenolic compound with similar antioxidant properties but different alkyl groups.
Phenol, 2,4-bis(1,1-dimethylethyl)-, phosphite (31): A phosphite derivative used as a stabilizer in polymers.
The uniqueness of phenol, 2,4-bis(1,1-dimethylethyl)-5-pentadecyl- lies in its long alkyl chain, which enhances its hydrophobicity and makes it more effective in certain applications compared to its analogs.
属性
CAS 编号 |
32360-04-6 |
|---|---|
分子式 |
C29H52O |
分子量 |
416.7 g/mol |
IUPAC 名称 |
2,4-ditert-butyl-5-pentadecylphenol |
InChI |
InChI=1S/C29H52O/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22-27(30)26(29(5,6)7)23-25(24)28(2,3)4/h22-23,30H,8-21H2,1-7H3 |
InChI 键 |
SOHBNMLQQDWLAV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


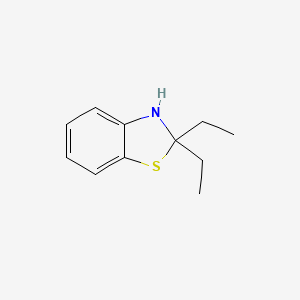
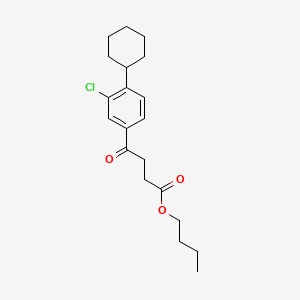
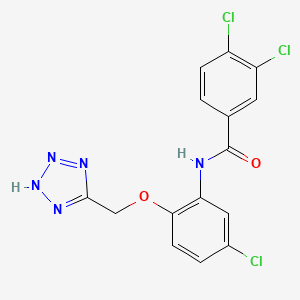
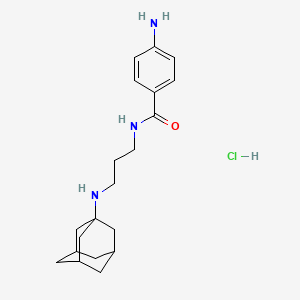
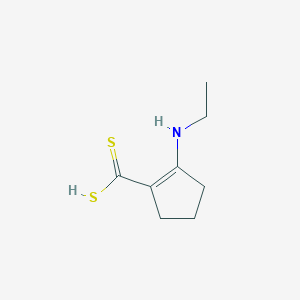
![2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14682696.png)
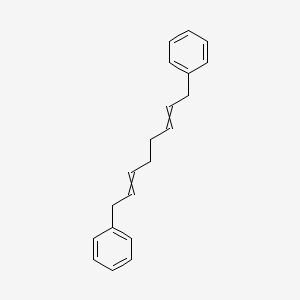

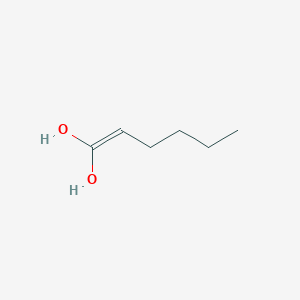
![3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole](/img/structure/B14682724.png)
![2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole](/img/structure/B14682727.png)
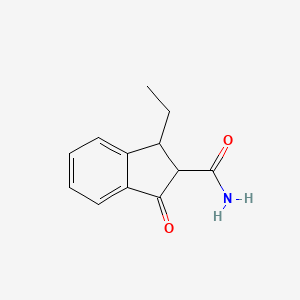
![2-Chloro-N-(2,6-diethylphenyl)-N-[(2-methylpropoxy)methyl]acetamide](/img/structure/B14682747.png)
